

# Methyldiphenylphosphine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Methyldiphenylphosphine*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**Methyldiphenylphosphine**, an organophosphorus compound, is a cornerstone ligand in modern synthetic chemistry. Its unique electronic and steric properties make it an invaluable tool in transition metal catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of

**Methyldiphenylphosphine**, including its chemical identity, physical properties, key experimental protocols, and its role in catalytic cycles.

## Chemical Identity and Synonyms

**Methyldiphenylphosphine** is systematically known by its IUPAC name, methyl(diphenyl)phosphane.[1][2][3] It is a tertiary phosphine, categorized as a mixed alkyl-aryl phosphine due to the presence of both a methyl group and two phenyl groups attached to the central phosphorus atom.[3] This structure imparts a balance of  $\sigma$ -donating and  $\pi$ -accepting properties, crucial for its function as a ligand in catalysis.[3]

The compound is widely recognized by several synonyms and identifiers, which are crucial for literature and database searches.

Identifier Type	Value
IUPAC Name	methyl(diphenyl)phosphane[1][3]
Common Name	Methyldiphenylphosphine[1][2]
Synonyms	Diphenylmethylphosphine, Diphenylphosphinomethane[1][4]
Abbreviation	PMePh <sub>2</sub> [5]
CAS Number	1486-28-8[1][2][4]
EC Number	216-065-5[1][6]
PubChem CID	73879[1]
Molecular Formula	C <sub>13</sub> H <sub>13</sub> P[1][2][3]

## Physicochemical Properties

The physical and chemical properties of **Methyldiphenylphosphine** are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	200.22 g/mol	[1][2][3][4]
Appearance	Colorless to pale yellow liquid	[1][5][7][8]
Density	1.076 g/mL at 25 °C	[5][6][9]
Boiling Point	284 °C (543 °F; 557 K)	[5]
120-122 °C at 1.5 mmHg	[6][9]	
Melting Point	117–118 °C (243–244 °F; 390–391 K)	[5]
Refractive Index	n <sub>20/D</sub> 1.625	[6][9]
Flash Point	113 °C (235.4 °F) - closed cup	[9]
SMILES	CP(c1ccccc1)c2ccccc2	[1][2][3]
InChI Key	UJNZOIKQAUQOCN-UHFFFAOYSA-N	[1][3]

## Experimental Protocols

**Methyldiphenylphosphine** is a versatile ligand employed in a multitude of catalytic reactions. Below are detailed protocols for its synthesis and its application in a representative cross-coupling reaction.

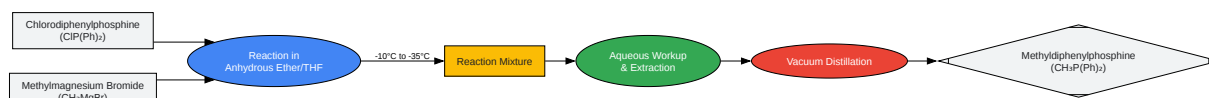
### Synthesis of Methyldiphenylphosphine via Grignard Reaction

The most common laboratory-scale synthesis of **Methyldiphenylphosphine** involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.[1][2][5]

Reaction:  $\text{Cl}(\text{C}_6\text{H}_5)_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5)_2\text{P} + \text{MgBrCl}$ [5]

Experimental Procedure:

- Apparatus: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Reagents:
  - Chlorodiphenylphosphine
  - Methylmagnesium bromide (or iodide) solution in THF or diethyl ether
  - Anhydrous diethyl ether or THF
- Protocol:
  - To a stirred solution of chlorodiphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF, a commercially available solution of methylmagnesium bromide (1.1-1.3 equivalents) is added dropwise at a controlled temperature, typically between -10 °C and -35 °C.[1][2]
  - The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight to ensure complete reaction.[1]
  - The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride or distilled water.[1]
  - The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.[2]
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and the solvent is removed under reduced pressure.[2]
  - The crude product is purified by vacuum distillation to yield **Methyldiphenylphosphine** as a colorless liquid.[1]



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Synthesis workflow for **Methyldiphenylphosphine**.

## Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

**Methyldiphenylphosphine** and its derivatives are effective ligands in Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between an organoboron compound and an organic halide or triflate.<sup>[3][9]</sup>

General Reaction:  $\text{Ar-X} + \text{Ar'-B(OR)}_2 \xrightarrow{\text{Pd catalyst, Ligand, Base}} \text{Ar-Ar'}$

General Experimental Procedure:

- Apparatus: An oven-dried Schlenk flask or a resealable reaction tube is used under an inert atmosphere.
- Reagents:
  - Aryl halide or triflate (e.g., aryl bromide) (1.0 equivalent)
  - Arylboronic acid or ester (1.1-1.5 equivalents)
  - Palladium source (e.g.,  $\text{Pd(OAc)}_2$ ,  $\text{Pd}_2(\text{dba})_3$ ) (0.5-5 mol%)
  - **Methyldiphenylphosphine** (or a related phosphine ligand) (1-10 mol%)
  - Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ,  $\text{Cs}_2\text{CO}_3$ ) (2.0-3.0 equivalents)
  - Anhydrous solvent (e.g., Toluene, Dioxane, THF)

- Protocol:
  - To the reaction vessel, add the aryl halide, arylboronic acid, base, palladium precursor, and **Methyldiphenylphosphine** ligand.
  - The vessel is evacuated and backfilled with an inert gas (e.g., argon) multiple times.
  - The anhydrous solvent is added via syringe.
  - The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC/MS until the starting material is consumed.<sup>[6]</sup>
  - After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic salts and the palladium catalyst.
  - The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  - The crude product is purified by flash column chromatography on silica gel to afford the biaryl product.

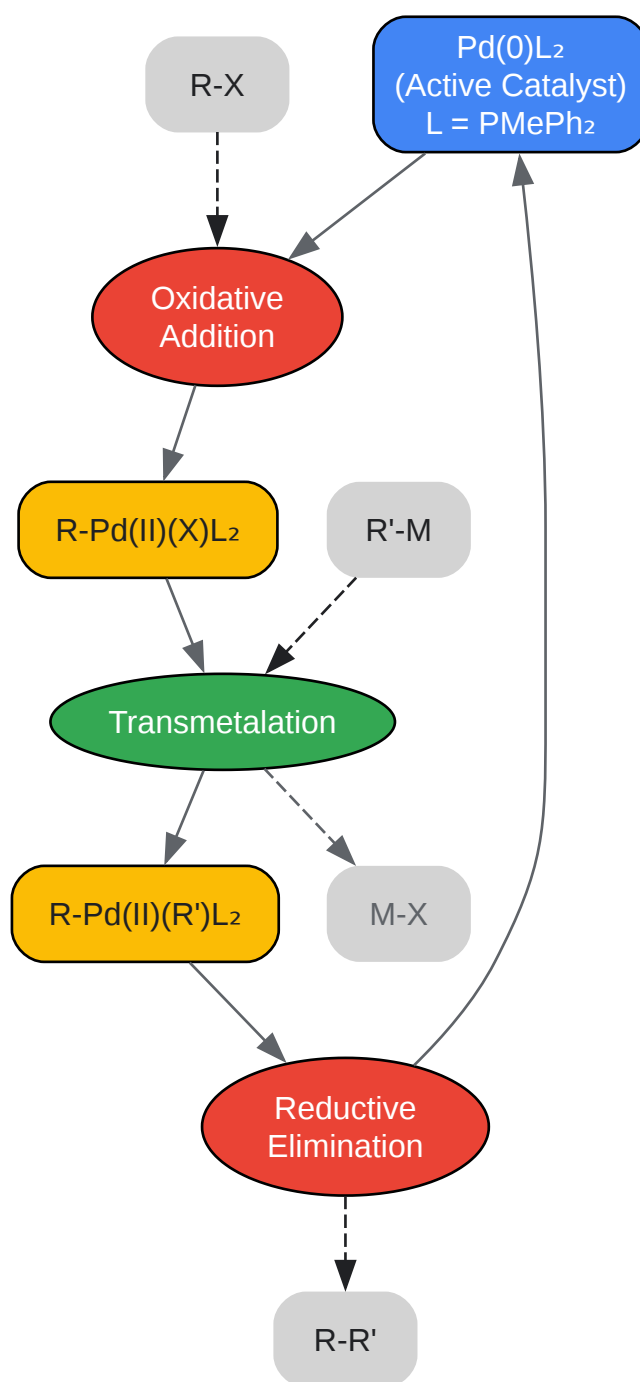
## Role in Catalysis: The Cross-Coupling Catalytic Cycle

**Methyldiphenylphosphine** plays a critical role as a ligand in palladium-catalyzed cross-coupling reactions. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. A generalized catalytic cycle for a cross-coupling reaction is depicted below.

The cycle typically involves three main stages:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), inserting itself into the R-X bond to form a Pd(II) intermediate. Electron-rich phosphine ligands like **Methyldiphenylphosphine** facilitate this step.<sup>[10][11]</sup>

- Transmetalation: The organic group from the organometallic reagent ( $R'-M$ ) is transferred to the palladium center, displacing the halide and forming a new  $Pd(II)$  species with both organic fragments attached.[\[10\]](#)[\[11\]](#)
- Reductive Elimination: The two organic fragments ( $R$  and  $R'$ ) are coupled together and eliminated from the palladium center, forming the desired product ( $R-R'$ ) and regenerating the active  $Pd(0)$  catalyst, which can then re-enter the cycle.[\[10\]](#)[\[11\]](#)



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Generalized palladium-catalyzed cross-coupling cycle.

## Applications in Research and Development

The utility of **Methyldiphenylphosphine** extends across various domains of chemical synthesis:

- **Catalysis:** It serves as a fundamental ligand in numerous palladium-catalyzed reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, Negishi, Sonogashira, and Stille couplings.[3][7][9] These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][7]
- **Coordination Chemistry:** **Methyldiphenylphosphine** is used to prepare and stabilize a variety of transition metal complexes, which are subjects of academic research and may serve as precatalysts.[3][5]
- **Organic Synthesis:** Beyond catalysis, it can be a precursor for the synthesis of other important organophosphorus compounds, such as its corresponding phosphine oxide, OPMePh<sub>2</sub>, and phosphine-borane adducts.[5]

In conclusion, **Methyldiphenylphosphine** is a versatile and indispensable reagent for professionals in drug development and chemical research. Its well-defined properties and predictable reactivity in a broad range of powerful synthetic transformations ensure its continued importance in the field of organic synthesis.

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